molecular formula C24H29NO4 B15149092 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate

Katalognummer: B15149092
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: BZAZDZXNADAWHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate is an organic compound with a complex structure that includes a phenyl group, a tert-butyl group, and a valinate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethyl bromide with N-[(4-tert-butylphenyl)carbonyl]valine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or tert-butyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-oxo-2-phenylethyl (tert-butoxycarbonyl)-L-alaninate
  • 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate

Uniqueness

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C24H29NO4

Molekulargewicht

395.5 g/mol

IUPAC-Name

phenacyl 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C24H29NO4/c1-16(2)21(23(28)29-15-20(26)17-9-7-6-8-10-17)25-22(27)18-11-13-19(14-12-18)24(3,4)5/h6-14,16,21H,15H2,1-5H3,(H,25,27)

InChI-Schlüssel

BZAZDZXNADAWHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.